molecular formula C7H12N2 B3003937 3,5-二乙基-1H-吡唑 CAS No. 2817-73-4

3,5-二乙基-1H-吡唑

货号 B3003937
CAS 编号: 2817-73-4
分子量: 124.187
InChI 键: UFLLSVUGUWBXJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,5-diethyl-1H-pyrazole” is a derivative of pyrazole, which is an organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is one of several isomeric derivatives of pyrazole that contain two ethyl substituents .


Molecular Structure Analysis

The molecular structure of “3,5-diethyl-1H-pyrazole” is similar to that of 3,5-dimethylpyrazole, with two ethyl groups replacing the two methyl groups . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

While specific chemical reactions involving “3,5-diethyl-1H-pyrazole” are not detailed in the available literature, similar compounds like 3,5-dimethyl-1H-pyrazole have been used as reagents for oxidation of primary and secondary alcohols to carbonyl compounds . They also react with malonic esters to give a family of cross-conjugated monomeric betaines .

科学研究应用

1. 分子相互作用研究

  • 多巴胺和苯丙胺的两亲受体:已表明 1H-吡唑-3,5-二羧酸的钠盐与苯丙胺和多巴胺相互作用,形成稳定的复合物。这种相互作用导致形成双螺旋超分子结构,如在晶体结构中观察到的 (Reviriego 等,2006)

2. 材料科学和光谱学

  • 振动和电子光谱:已使用密度泛函理论 (DFT) 研究了二乙基 1H-吡唑-3,5-二羧酸 (DE1H35DC) 的结构特性和振动频率。这项研究提供了对分子的第一个超极化率和电偶极矩的见解,这些对于理解其化学行为至关重要 (Sri 等,2012)

3. 药物化学和药理学

  • 抗增殖剂:已合成新型吡唑衍生物并评估了其对各种癌细胞系的细胞活力活性。某些化合物显示出显着的细胞毒性作用,表明有潜力作为白血病和小分子抑制剂开发 (Ananda 等,2017)
  • 抗糖尿病研究:已合成并筛选了苯并咪唑-吡唑啉杂化分子对 α-葡萄糖苷酶抑制活性的作用,显示出作为抗糖尿病剂的潜力 (Ibraheem 等,2020)
  • 抗菌和抗结核活性:某些吡唑衍生物已显示出对多重耐药菌株和结核菌具有中等活性,表明它们在开发新型抗菌剂方面的潜力 (Brullo 等,2022)

4. 合成和表征

  • 新型吡唑衍生物的合成:已合成各种吡唑衍生物,在制药工业中得到应用。这些化合物已使用红外光谱、核磁共振、质谱分析等技术进行表征,为其潜在的药用应用提供了必要的数据 (Jose,2017)

5. 环境和腐蚀科学

  • 缓蚀剂:吡唑衍生物已被评估为铜合金的缓蚀剂,在防止铜在碱性介质中溶解方面显示出显着的效率。这表明它们在防止金属腐蚀的工业应用中的潜力 (Sayed 等,2018)

安全和危害

The safety and hazards of “3,5-diethyl-1H-pyrazole” are not explicitly mentioned in the available literature .

属性

IUPAC Name

3,5-diethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-3-6-5-7(4-2)9-8-6/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLLSVUGUWBXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diethyl-1H-pyrazole

CAS RN

2817-73-4
Record name 3,5-diethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3,5-heptanedione (10.0 g, 0.078 mmol) in ethanol (40 ml) was treated dropwise with hydrazine hydrate (4.2 ml, 0.086 mmol) at room temperature producing an exotherm that was cooled by use of an ice bath. After the addition was complete the reaction mixture was allowed to warm to room temperature. The solution was concentrated under reduced pressure. The oil was partitioned between dichloromethane and brine. The aqueous layer was extracted with dichloromethane (×2). The combined organic phases were dried over anhydrous magnesium sulphate, filtered and evaporated under reduced pressure to afford the title compound (9.66 g) as a pale yellow oil that partly solidified on standing.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。